REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[K+].IC[C:16]#[N:17]>O.C(O)(=O)C.C(O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:4]=1[S:3][CH2:2][C:16]#[N:17] |f:1.2|
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)F
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
ICC#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
approx. half of the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)F)SCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |